2-(pyrimidin-5-yl)cyclohexan-1-ol
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Overview
Description
2-(pyrimidin-5-yl)cyclohexan-1-ol is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol . This compound features a cyclohexanol ring substituted with a pyrimidine group at the 5-position. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring . The presence of both cyclohexanol and pyrimidine moieties in the structure of this compound makes it an interesting compound for various scientific research applications.
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to have a wide range of pharmacological effects, including anti-inflammatory activities .
Biochemical Pathways
The inhibition of cox enzymes by pyrimidine-based compounds can affect the arachidonic acid pathway, leading to a decrease in the production of prostaglandins, which play a key role in the inflammatory response .
Result of Action
The inhibition of cox enzymes and the subsequent reduction in prostaglandin e2 production can lead to a decrease in inflammation, given the role of these compounds in inflammatory processes .
Preparation Methods
The synthesis of 2-(pyrimidin-5-yl)cyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with a pyrimidine derivative under specific conditions. For example, the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol can be treated with various amidinium salts to produce the target compound . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
2-(pyrimidin-5-yl)cyclohexan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as halides or amines replace hydrogen atoms.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the cyclohexanol moiety may yield cyclohexanone derivatives, while substitution reactions on the pyrimidine ring can produce various substituted pyrimidines .
Scientific Research Applications
2-(pyrimidin-5-yl)cyclohexan-1-ol has a wide range of scientific research applications due to its unique structure and properties. Some of the key applications include:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a ligand in the study of enzyme-substrate interactions and receptor binding studies.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.
Comparison with Similar Compounds
2-(pyrimidin-5-yl)cyclohexan-1-ol can be compared with other similar compounds, such as:
2-(pyrimidin-5-yl)cyclohexan-1-one: This compound features a ketone group instead of a hydroxyl group, which may result in different reactivity and biological activity.
2-(pyrimidin-5-yl)cyclohexane: Lacking the hydroxyl group, this compound may have reduced polarity and different chemical properties.
2-(pyrimidin-5-yl)cyclohexan-1-amine:
The uniqueness of this compound lies in its combination of the cyclohexanol and pyrimidine moieties, which confer distinct chemical and biological properties .
Properties
CAS No. |
1251334-44-7 |
---|---|
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.2 |
Purity |
95 |
Origin of Product |
United States |
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